![molecular formula C22H22ClN3O2 B2787445 7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251640-05-7](/img/structure/B2787445.png)

7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

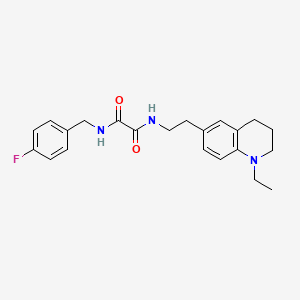

This compound is a complex organic molecule that contains several interesting functional groups, including a furylmethyl group, a phenyl group, an oxadiazole ring, and a quinazolinone ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can be quite diverse, depending on the specific substituents present on the oxadiazole ring. For example, one reaction involved an annulation reaction, followed by desulfurization/intramolecular rearrangement, which gave a maximum of 94% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, one compound was reported to have a melting point of 107–109°C .科学研究应用

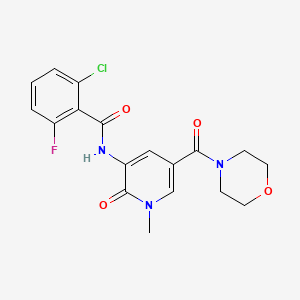

- F3406-1439 exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit tumor growth and induce apoptosis makes it an interesting candidate for further study in cancer therapy .

- The compound’s chemical properties suggest potential antioxidant effects. Researchers have evaluated its ability to scavenge free radicals, such as the 2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+) and 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH). Understanding its antioxidant mechanisms could lead to applications in oxidative stress-related diseases .

- F3406-1439 may possess anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. These findings suggest potential therapeutic applications in inflammatory conditions .

- Researchers have investigated the compound’s effects on neuronal cells and brain tissue. Its ability to protect against oxidative stress-induced neurodegeneration warrants further exploration for neuroprotective applications .

- Preliminary studies indicate that F3406-1439 exhibits antimicrobial effects against bacteria and fungi. Its unique chemical scaffold could inspire the development of novel antimicrobial agents .

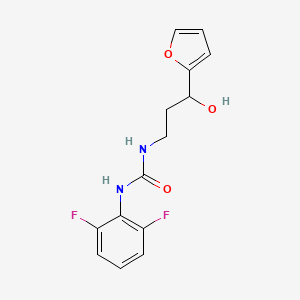

- The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Anticancer Properties

Antioxidant Activity

Anti-inflammatory Effects

Neuroprotective Potential

Antimicrobial Activity

Drug Delivery Systems

作用机制

The mechanism of action of oxadiazole derivatives can vary widely depending on the specific structure of the compound and its intended application. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

未来方向

Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

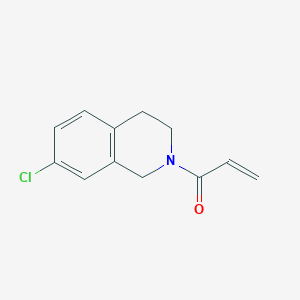

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-13-5-3-4-6-18(13)24-20(27)12-26-10-9-19-16(11-26)22(28)15-7-8-17(23)14(2)21(15)25-19/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIGOPGFABGAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2787364.png)

![4-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)-2-methoxyphenyl methyl ether](/img/structure/B2787372.png)

![N-[2-(4-Methoxyphenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2787373.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2787374.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2787377.png)

![4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2787379.png)